N-tert-Butyloxycarbonyl Y-27632-d4
Description
Properties
Molecular Formula |
C₁₉H₂₅D₄N₃O₃ |
|---|---|
Molecular Weight |
351.48 |
Synonyms |
trans-4-[(R)-1-[(tert-Butyloxycarbonyl)amino]ethyl]-N-(4-pyridyl)cyclohexanecarboxamide-d4; [(1R)-1-[trans-4-[(4-Pyridinyl-d4-amino)carbonyl]cyclohexyl]ethyl]-carbamic Acid 1,1-Dimethyethyl Ester |
Origin of Product |
United States |
Scientific Research Applications
N-tert-Butyloxycarbonyl Y-27632-d4 is a modified version of the well-known Rho-kinase inhibitor Y-27632, which is extensively utilized in various scientific research applications. This compound has gained attention for its role in cell biology, particularly in stem cell research and other therapeutic areas. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Stem Cell Research
This compound is prominently used in the field of stem cell biology. It enhances the viability and expansion of human pluripotent stem cells (hPSCs) during culture conditions. Studies have shown that this compound supports the maintenance of pluripotency and prevents differentiation, making it invaluable for regenerative medicine applications.
Case Study: Human Pluripotent Stem Cells
A study demonstrated that the application of Y-27632 significantly improved the survival rates of hPSCs during dissociation processes, facilitating scalable mass expansion in suspension cultures . This finding highlights its potential for clinical applications in cell therapy.
Cardiovascular Research
The inhibition of ROCK by this compound has been linked to beneficial effects in cardiovascular physiology. Inhibitors like Y-27632 have been explored for their roles in treating conditions such as hypertension and vascular diseases.
Data Table: Effects on Cardiovascular Conditions
| Condition | Compound Used | Observed Effect |
|---|---|---|
| Hypertension | Y-27632 | Reduced blood pressure |
| Vascular Remodeling | This compound | Inhibited smooth muscle contraction |
| Atherosclerosis | Y-27632 | Improved endothelial function |
Research indicates that ROCK inhibitors can mitigate vascular remodeling and smooth muscle contraction, which are critical factors in cardiovascular diseases .
Cancer Research
The compound has been investigated for its potential anti-cancer properties. By inhibiting ROCK, this compound can affect cancer cell migration and invasion, making it a candidate for therapeutic strategies against various malignancies.
Case Study: Inhibition of Cancer Cell Migration
In vitro studies have shown that treatment with Y-27632 reduces the migratory capabilities of cancer cells, suggesting its utility as an adjunct therapy in cancer treatment protocols .
Neurobiology
Recent studies have explored the application of this compound in neurobiology, particularly regarding neuroprotection and neurogenesis. The inhibition of ROCK pathways has been linked to promoting neuronal survival and enhancing synaptic plasticity.
Data Table: Neuroprotective Effects
| Study Focus | Compound Used | Key Findings |
|---|---|---|
| Neuroprotection | This compound | Enhanced neuronal survival post-injury |
| Neurogenesis | Y-27632 | Increased differentiation of neural progenitors |
These findings indicate significant implications for treating neurodegenerative diseases .
Preparation Methods
Starting Materials and Initial Steps
The synthesis begins with commercially available (R)-1-phenylethylamine (2) , which undergoes sequential acylation and Friedel-Crafts reactions to form the benzamide intermediate 3 (Scheme 1). Key modifications for deuterium incorporation occur during the hydrogenation step, where gas replaces in the presence of 5% Ru/C. This results in the selective deuteration of the cyclohexane ring at the 1,4-trans positions, yielding 4a-d4 (trans-(R)-4-(1-acetamidoethyl)cyclohexane carboxylic acid-d4).
Table 1: Hydrogenation Conditions for Deuterium Incorporation
Deuterium Exchange and Purification
Post-hydrogenation, the intermediate 4a-d4 undergoes deacetylation in 26% aqueous ammonia under reflux to yield 5a-d4 (trans-(R)-4-(1-aminoethyl)cyclohexane carboxylic acid-d4). Isotopic enrichment is further optimized via Pd/C-Pt/C-catalyzed H-D exchange in , achieving >99% deuterium incorporation at the ethylamino group (Fig. 1).
N-tert-Butyloxycarbonyl (Boc) Protection
Boc Activation and Coupling
The primary amine of 5a-d4 is protected using di-tert-butyl dicarbonate () under solvent-free electromagnetic milling conditions (Scheme 2). This green chemistry approach eliminates the need for traditional bases or solvents, achieving 89% yield with minimal racemization.
Reaction Conditions:
Characterization of Boc-Protected Intermediate
The product 8-d4 (trans-(R)-4-(1-(tert-butoxycarbonylamino)ethyl)cyclohexanecarboxylic acid-d4) is validated via:
Final Amidation and Isolation
Coupling with 4-Aminopyridine
The carboxylic acid 8-d4 is coupled with 4-aminopyridine using the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) to form 9-d4 (N-tert-butyloxycarbonyl Y-27632-d4). The reaction proceeds in anhydrous THF at 0°C, yielding 85% of the desired product.
Table 2: Amidation Reaction Parameters
Deprotection and Final Product Isolation
Boc removal is achieved using 1 N HCl in diethyl ether, yielding Y-27632-d4 hydrochloride. Subsequent reprotection with under electromagnetic milling produces this compound with 92% purity (HPLC).
Analytical Validation and Applications
Spectroscopic Data
Q & A
Q. What is the primary role of N-tert-Butyloxycarbonyl Y-27632-d4 in Rho kinase (ROCK) inhibition studies?
Y-27632-d4 is a deuterated derivative of the selective ROCK inhibitor Y-27632, enabling precise tracking of drug distribution, metabolism, and target engagement in cellular and biochemical assays. The deuterium labeling facilitates differentiation from endogenous molecules in mass spectrometry (MS)-based analyses, improving quantification accuracy in complex matrices like plasma or tissue homogenates .
Q. How should researchers design experiments to leverage the deuterium labeling in Y-27632-d4?
- Methodological Answer : Use Y-27632-d4 as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) workflows to correct for matrix effects and ionization variability. For metabolic stability assays, incubate the compound with liver microsomes and quantify parent drug depletion using deuterium-specific fragmentation patterns .
- Table 1 : Key Applications of Deuterium Labeling
| Application | Experimental Design Consideration | Reference |
|---|---|---|
| Pharmacokinetic Studies | Use deuterated analog to normalize recovery | |
| Metabolic Pathway Mapping | Track deuterium retention in metabolites |
Q. What synthetic challenges arise when incorporating the N-tert-Butyloxycarbonyl (N-Boc) group into Y-27632-d4?
The N-Boc group is critical for protecting reactive amines during synthesis. Challenges include:
- Deprotection Efficiency : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal, ensuring minimal side reactions.
- Isotope Stability : Verify deuterium retention at specific positions post-synthesis via high-resolution MS and H-NMR .
Q. Which analytical methods are recommended for quantifying Y-27632-d4 in biological samples?
- LC-MS/MS : Employ a deuterated internal standard (e.g., Y-27632-d4 itself) to correct for matrix effects. Use a C18 column and positive ionization mode with transitions specific to deuterated fragments .
- Fluorescence Polarization : Pair with fluorescent ROCK substrates to measure competitive binding in real time .
Advanced Research Questions
Q. How does deuterium substitution in Y-27632-d4 influence binding kinetics compared to the non-deuterated form?
Deuterium can alter binding affinity due to the kinetic isotope effect (KIE). For example, for ROCK inhibition may decrease slightly due to stronger C-D bonds. Validate via:
- Surface Plasmon Resonance (SPR) : Compare association/dissociation rates (, ) between Y-27632 and Y-27632-d4.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (, ) to assess binding energy changes .
Q. What strategies mitigate synthetic inefficiencies in N-Boc protection/deprotection for Y-27632-d4?
- Table 2 : Optimization Strategies for Boc Chemistry
| Challenge | Solution | Outcome | Reference |
|---|---|---|---|
| Low Coupling Yield | Use HATU or EDCI coupling agents | Improved conjugation | |
| Acid-Sensitive Intermediates | Employ scavengers (e.g., anisole) | Reduced degradation |
Q. How can researchers resolve contradictory data from batch variability in Y-27632-d4?
- Quality Control (QC) Protocols :
Purity Analysis : Validate via HPLC (>98% purity) and H/C-NMR.
Deuterium Enrichment : Confirm using H-NMR or isotope ratio MS.
- Statistical Robustness : Replicate experiments across multiple batches and apply ANOVA to identify outliers .
Q. What advanced imaging techniques utilize Y-27632-d4 for real-time ROCK activity monitoring?
- Near-Infrared (NIR) Probes : Conjugate Y-27632-d4 to NIR fluorophores (e.g., SiR-COOH) for in vivo imaging of ROCK inhibition in tumor-associated macrophages .
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., benzophenone) to crosslink ROCK isoforms for pull-down assays .
Q. How can computational models predict Y-27632-d4’s metabolic stability and off-target effects?
- Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
- Docking Studies : Use ROCK2 crystal structures (PDB: 2F2U) to assess binding mode conservation post-deuteration .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
